

Application Notes and Protocols: In Vitro Assessment of Cell Viability with Ko-947

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Compound of Interest		
Compound Name:	Ko-947	
Cat. No.:	B15623293	Get Quote

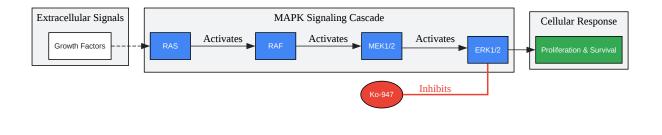
Introduction

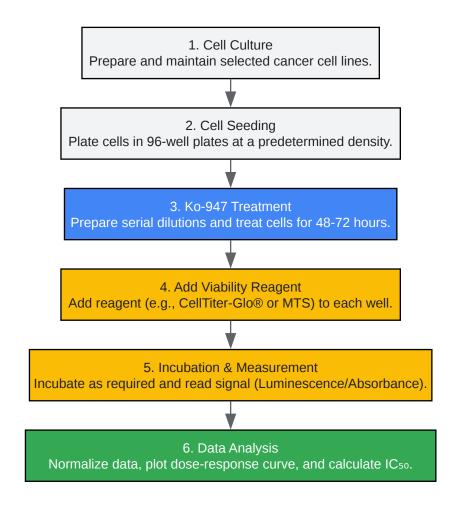
Ko-947 is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2.[1] As the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical targets in cancer therapy, particularly in tumors with mutations in the RAS/RAF/MEK pathway.[2][3] Dysregulation of this pathway is a major driver of cell proliferation, differentiation, and survival in many cancer types.[1][4] **Ko-947** has demonstrated the ability to block the proliferation of tumor cells with abnormal ERK signaling at low nanomolar concentrations.[2][4] These application notes provide detailed protocols for assessing the in vitro effects of **Ko-947** on cell viability using common, robust assay methods.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[3][5] Activating mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[6] **Ko-947** acts by directly inhibiting ERK1 and ERK2, the terminal kinases in this cascade.[1] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting ERK-dependent tumor cell proliferation and survival.[1]







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